8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione
Overview
Description
8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, and thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted purine derivatives.
Scientific Research Applications
8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound shares a similar piperazine moiety but differs in the core structure.
1-Ethylpiperazine: A simpler analog with a similar piperazine ring but lacking the purine core.
Vardenafil: A PDE5 inhibitor with a related piperazine structure used in the treatment of erectile dysfunction.
Uniqueness
8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a purine core and an ethylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-3-18-4-6-19(7-5-18)8-9-14-10-11(15-9)17(2)13(21)16-12(10)20/h3-8H2,1-2H3,(H,14,15)(H,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZXHZNHXFRPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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